![molecular formula C11H8BrNO2 B1526765 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1250958-04-3](/img/structure/B1526765.png)
6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Overview
Description
6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, commonly known as 6-Bromo-4-propynyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (6-BPDO), is a heterocyclic compound containing a benzoxazinone ring system. It is a synthetic compound that has been used in various scientific applications, such as in the synthesis of other compounds, as a ligand for metal complexes, and as a reagent for organic transformations. In addition, 6-BPDO has been studied for its potential biological applications, such as its ability to act as an inhibitor of enzymes and to modulate the activity of certain proteins.
Mechanism of Action
The mechanism of action of 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is not fully understood. However, it is thought to interact with enzymes and proteins in a manner similar to other benzoxazinone compounds. Specifically, 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is believed to interact with the active site of an enzyme or protein, resulting in the inhibition of its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one are not fully understood. However, it has been studied for its potential ability to inhibit the activity of enzymes and to modulate the activity of certain proteins. In addition, 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one in laboratory experiments include its low cost, its ease of synthesis, and its ability to act as an inhibitor of enzymes and to modulate the activity of certain proteins. The main limitation of using 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one in laboratory experiments is that its mechanism of action is not fully understood.
Future Directions
Future research into 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one could focus on further elucidating its mechanism of action, as well as its potential applications in medicinal chemistry, drug discovery, and other areas of scientific research. In addition, further research could explore the effects of 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one on other enzymes and proteins, and its potential applications in the treatment of various diseases. Finally, further research could focus on the development of new synthesis methods for 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, as well as the development of new derivatives of 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one with improved biological activity.
Scientific Research Applications
6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has been used in a variety of scientific research applications. It has been used as a reagent for organic transformations, such as the synthesis of other compounds, and as a ligand for metal complexes. In addition, 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has been studied for its potential biological applications, such as its ability to act as an inhibitor of enzymes and to modulate the activity of certain proteins.
properties
IUPAC Name |
6-bromo-4-prop-2-ynyl-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-2-5-13-9-6-8(12)3-4-10(9)15-7-11(13)14/h1,3-4,6H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYYKJIGSLBJCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)COC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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